molecular formula C11H13ClFNO B8331046 4-(3-Chloro-2-fluorophenyl)piperidin-4-ol

4-(3-Chloro-2-fluorophenyl)piperidin-4-ol

Cat. No.: B8331046
M. Wt: 229.68 g/mol
InChI Key: ADAPSTOELDDENF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chloro-2-fluorophenyl)piperidin-4-ol is a useful research compound. Its molecular formula is C11H13ClFNO and its molecular weight is 229.68 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13ClFNO

Molecular Weight

229.68 g/mol

IUPAC Name

4-(3-chloro-2-fluorophenyl)piperidin-4-ol

InChI

InChI=1S/C11H13ClFNO/c12-9-3-1-2-8(10(9)13)11(15)4-6-14-7-5-11/h1-3,14-15H,4-7H2

InChI Key

ADAPSTOELDDENF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C2=C(C(=CC=C2)Cl)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Chloro-2-fluoroiodobenzene (Tokyo Chemical Industry CO., LTD., 3.1 g) was dissolved in tetrahydrofuran (20 ml) and the mixture was cooled to 0° C. An isopropylmagnesium chloride-tetrahydrofuran solution (2M, 18 ml) was added, and the mixture was stirred for 3 hr. Then, 1-(tert-butoxycarbonyl)-4-piperidone (2 g) was added and the mixture was stirred for 3 hr. After completion of the reaction, a saturated aqueous ammonium chloride solution was added, and the mixture was extracted three times with ethyl acetate. The organic layer was dried and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (elution solvent: hexane-ethyl acetate (5:1-2:1)). Then, the residue was dissolved in 1,4-dioxane (30 ml) and 10% aqueous sulfuric acid (5 ml) was added thereto. The mixture was stirred with heating at 70° C. for 2 hr. After completion of the reaction, the reaction system was basified (pH=9) with a 1N aqueous sodium hydroxide solution and extracted three times with chloroform. The organic layer was dried and the solvent was evaporated under reduced pressure to give 4-(3-chloro-2-fluorophenyl)piperidin-4-ol (1.0 g, yield 44%).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
isopropylmagnesium chloride tetrahydrofuran
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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